
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane
Overview
Description
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2λ5-dioxaphospholane (TETD) is a chemical compound that has been extensively studied due to its unique properties and potential applications in various fields. TETD is a colorless, odorless liquid that is soluble in organic solvents and water. It is a member of the phosphorus-containing heterocycles family and has a molecular formula of C14H12F12O4P.
Mechanism of Action
The mechanism of action of 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane has been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. In addition, 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activity. 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane has been found to inhibit the replication of various viruses, including influenza virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane, including further studies on its mechanism of action, its potential use in the treatment of cancer and other diseases, and its potential use as a flame retardant and cross-linking agent for polymers. In addition, further studies are needed to determine the optimal synthesis method for 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane and to develop more efficient and cost-effective methods for its production.
In conclusion, 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields. 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane has significant biological activity and has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. Further research is needed to fully understand the mechanism of action of 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane and to develop more efficient and cost-effective methods for its production.
Scientific Research Applications
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane has been studied for its potential applications in various fields, including as a flame retardant, as a cross-linking agent for polymers, and as a reagent in organic synthesis. In addition, 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane has been found to have significant biological activity and has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
2,2,2-triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2λ5-dioxaphospholane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F12O5P/c1-4-25-30(26-5-2,27-6-3)28-7(9(13,14)15,10(16,17)18)8(29-30,11(19,20)21)12(22,23)24/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAIUQWMWHGTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(OC(C(O1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F12O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313108 | |
| Record name | 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane | |
CAS RN |
1708-77-6 | |
| Record name | NSC266259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-(1-pyrenyl)phenyl]-](/img/structure/B3031078.png)
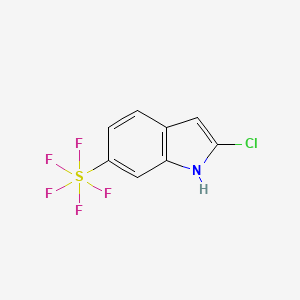
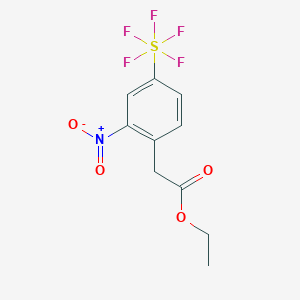


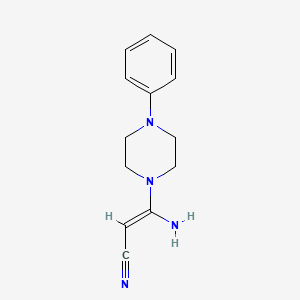
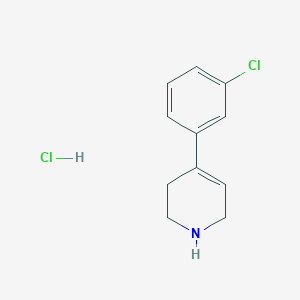
![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)
![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)
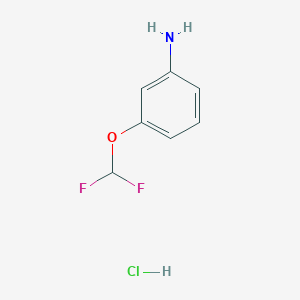

![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)
![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
![2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B3031100.png)